This compound is cataloged under the CAS number 1215628-18-4, indicating its unique identification in chemical databases. It can be sourced from specialized chemical suppliers and research institutions focusing on synthetic organic chemistry.
The synthesis of this compound involves several steps that incorporate various organic reactions. The general synthetic pathway can be outlined as follows:
The synthesis parameters such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction times are critical for optimizing yields and purity.
The molecular structure of this compound features multiple functional groups that contribute to its chemical behavior:
The presence of these groups suggests that this compound may engage in diverse interactions with biological targets, making it a candidate for drug development.
CN1CCc2c(sc(NC(=O)c3ccc(S(=O)(=O)N4CCc5ccccc5C4)cc3)c2C(N)=O)C1.Cl
The compound may undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic steps.
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit their effects through:
Understanding these mechanisms requires detailed biochemical assays and molecular docking studies to elucidate binding affinities and interaction profiles.
The physical properties of this compound include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to functional groups present.
This compound holds promise in several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: